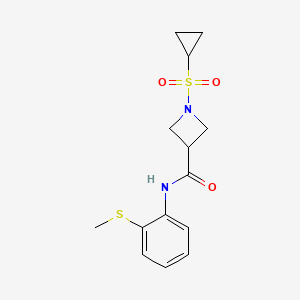
1-(cyclopropylsulfonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(cyclopropylsulfonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide, also known as CT327, is a small molecule drug candidate that has shown potential in treating various types of cancer.
Scientific Research Applications
Synthesis and Chemical Properties
- Parallel Synthesis of Drug-like Derivatives : A method has been developed for the parallel synthesis of various drug-like derivatives, including 5-amino-substituted 1,2,4-thiadiazole derivatives, using initial cyclization reactions (Park et al., 2009).
- Derivatives of Cyclopropanecarboxylic Acid : Ethyl phenylsulfonylacetate treatment with dibromoethane in the presence of alkali results in 1-phenylsulfonylcyclopropanecarboxylic acid derivatives, showcasing a key chemical transformation relevant to this compound (Takahashi et al., 1985).
- Reactions Involving Atom-Transfer Radical Cyclizations : The use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations offers insights into complex chemical reactions involving similar structures (Flynn et al., 1992).
Biological Applications and Potential
- Synthesis of Amino Acid-Azetidine Chimeras : Azetidine-2-carboxylic acid analogs, important for studying the influence of conformation on peptide activity, were synthesized, demonstrating potential biological applications (Sajjadi & Lubell, 2008).
- Antimicrobial Agents Synthesis : New heterocyclic compounds incorporating sulfamoyl moiety were synthesized for potential use as antimicrobial agents, highlighting the biological activity scope (Darwish et al., 2014).
- Synthesis of 1,4‐Naphthoquinone Derivatives : The synthesis and biological evaluation of new phenylaminosulfanyl‐1,4‐naphthoquinone derivatives, with potent cytotoxic activity against various cancer cell lines, indicates the potential use in cancer therapy (Ravichandiran et al., 2019).
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-(2-methylsulfanylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-20-13-5-3-2-4-12(13)15-14(17)10-8-16(9-10)21(18,19)11-6-7-11/h2-5,10-11H,6-9H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMZYEUONQTKDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2355194.png)
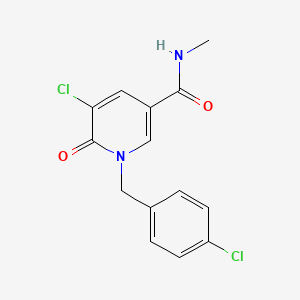
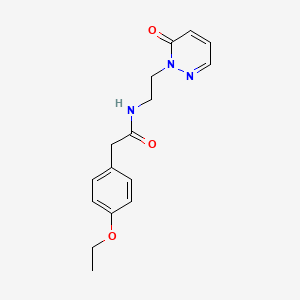

![N-(2-chloro-4-methylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2355200.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2355204.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2355207.png)
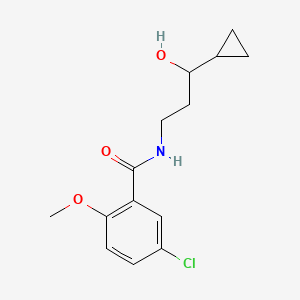
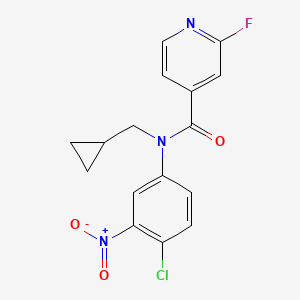
![dimethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2355211.png)
